

Phosphoramidate Mustard: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *Phosphoramidate Mustard*

Cat. No.: *B159025*

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Abstract

Phosphoramidate mustard (PM) is the principal cytotoxic metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. As the ultimate DNA alkylating agent responsible for the therapeutic effects of its parent prodrug, a thorough understanding of its chemical properties and stability is paramount for optimizing drug efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of **phosphoramidate mustard**, its stability under various conditions, and detailed methodologies for its analysis. Quantitative data are presented in structured tables for ease of reference, and key biological and experimental pathways are visualized to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical and Physical Properties

Phosphoramidate mustard is a highly reactive molecule. Its chemical and physical properties are summarized in the table below. The free form of the compound can be unstable, and for research purposes, it is often handled as a more stable salt, such as the cyclohexylammonium salt.^{[1][2]}

Property	Value	Source(s)
IUPAC Name	amino-[bis(2-chloroethyl)amino]phosphinic acid	[3][4]
Synonyms	NSC 69945, PMC	[1]
CAS Number	10159-53-2	[2][3][4]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N ₂ O ₂ P	[3][4]
Molecular Weight	221.02 g/mol	[3][4]
Form	Solid	[1]
Solubility	Slightly soluble in chloroform and methanol; 20 mg/mL in water	[1][4]
Storage Temperature	-20°C	[1]
Purity (Commercial)	≥95% (HPLC)	[1]

Stability and Degradation

The stability of **phosphoramidate mustard** is a critical factor influencing its biological activity and is highly dependent on environmental conditions such as pH, temperature, and the presence of nucleophiles.[5]

pH-Dependent Hydrolysis

The hydrolysis of **phosphoramidate mustard** follows apparent first-order kinetics and is significantly influenced by pH.[5] It is more stable under acidic conditions.[5] The mechanism of hydrolysis changes with pH. Above its pKa, the primary pathway involves the formation of a reactive aziridinium ion. Below its pKa, cleavage of the P-N bond is the predominant degradation pathway.[5]

Temperature Effects

The rate of hydrolysis is also temperature-dependent.[5] For instance, at pH 7.2 and 37°C, the half-life of **phosphoramidate mustard** has been reported to be approximately 8 minutes, as determined by ^{31}P NMR, indicating rapid conversion to other species.[6]

Stability in Biological Media

Phosphoramidate mustard exhibits significantly greater stability in human plasma and in 5% human serum albumin compared to aqueous buffers.[5] This observation is important for its in vivo activity. It is stabilized by chloride ions, with the stabilization being linearly related to the chloride ion concentration.[5] This is due to the chloride ion-mediated conversion of the aziridinium ion back to **phosphoramidate mustard**. [5] In plasma, **phosphoramidate mustard** was found to be stable at -30°C for at least 10 weeks.[7]

Table of Stability Data

Condition	Half-life ($t_{1/2}$)	Method	Source(s)
pH 7.2, 37°C	~8 minutes	^{31}P NMR	[6]
Guanosine adduct, pH 7.4, 37°C	3.1 hours	HPLC	[8]
Deoxyguanosine adduct, pH 4.2, 25°C	8.5 hours	HPLC	[8]
Terminal elimination in rats (intravenous)	15.1 minutes	Not specified	[2]

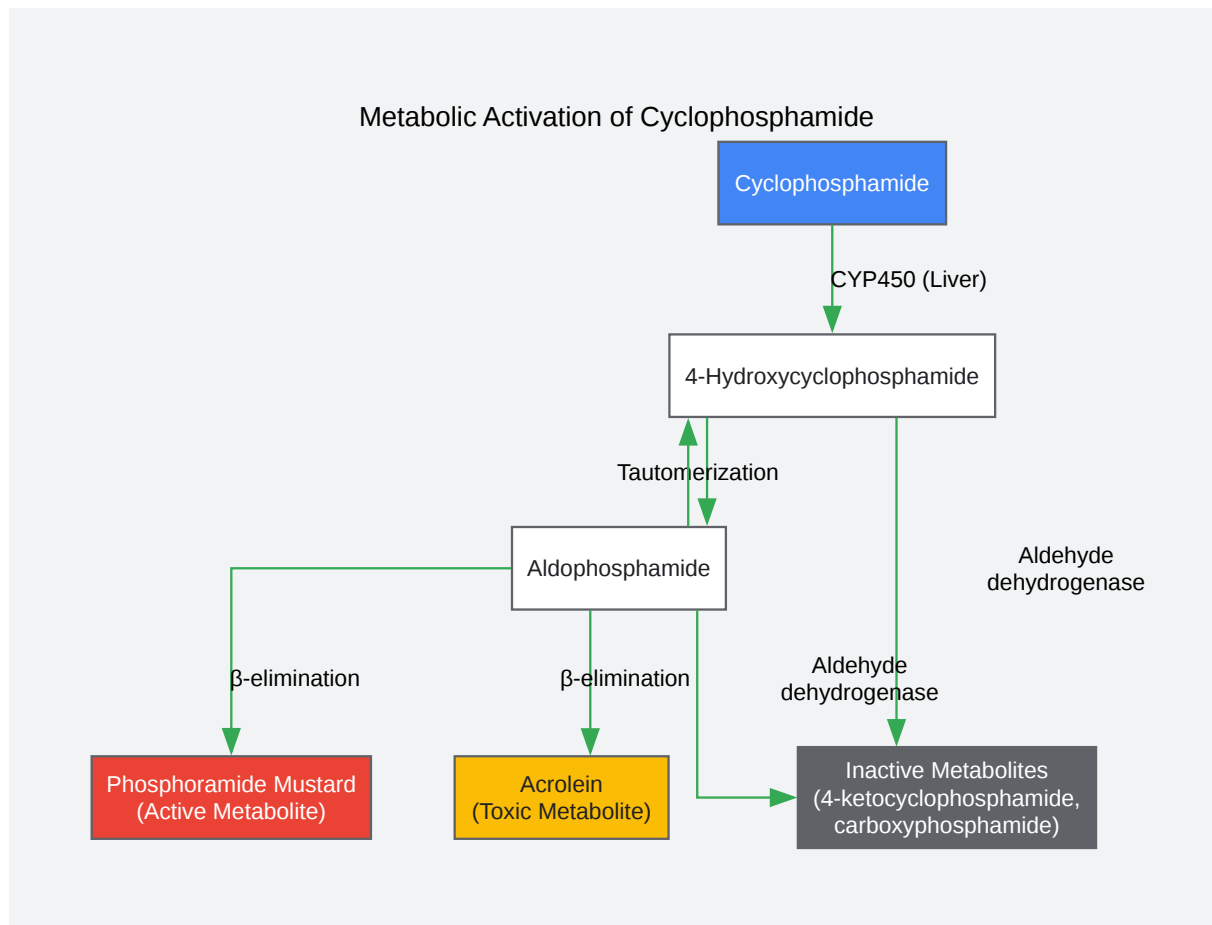
Mechanism of Action: DNA Alkylation

Phosphoramidate mustard is the active metabolite of cyclophosphamide, responsible for its therapeutic effects.[9][10][11] Its primary mechanism of action is the alkylation of DNA, which ultimately leads to cancer cell death.[9][11][12]

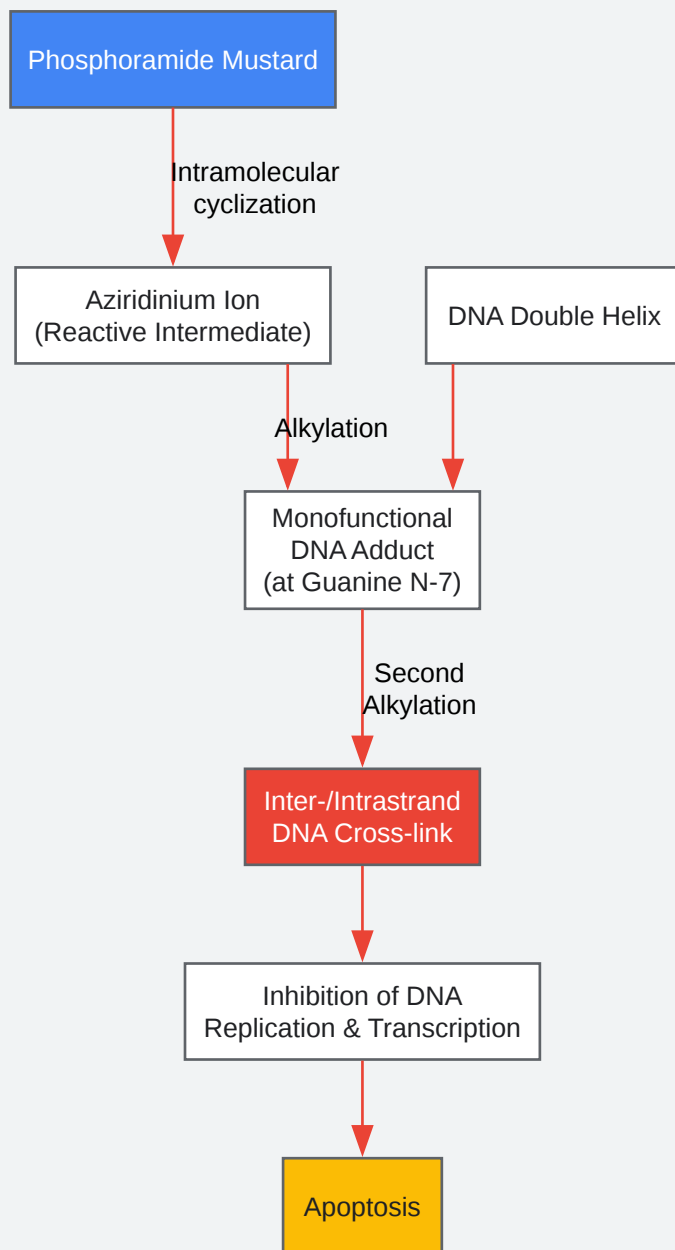
Metabolic Activation of Cyclophosphamide

Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19) to 4-hydroxycyclophosphamide.[9][10][13] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[9]

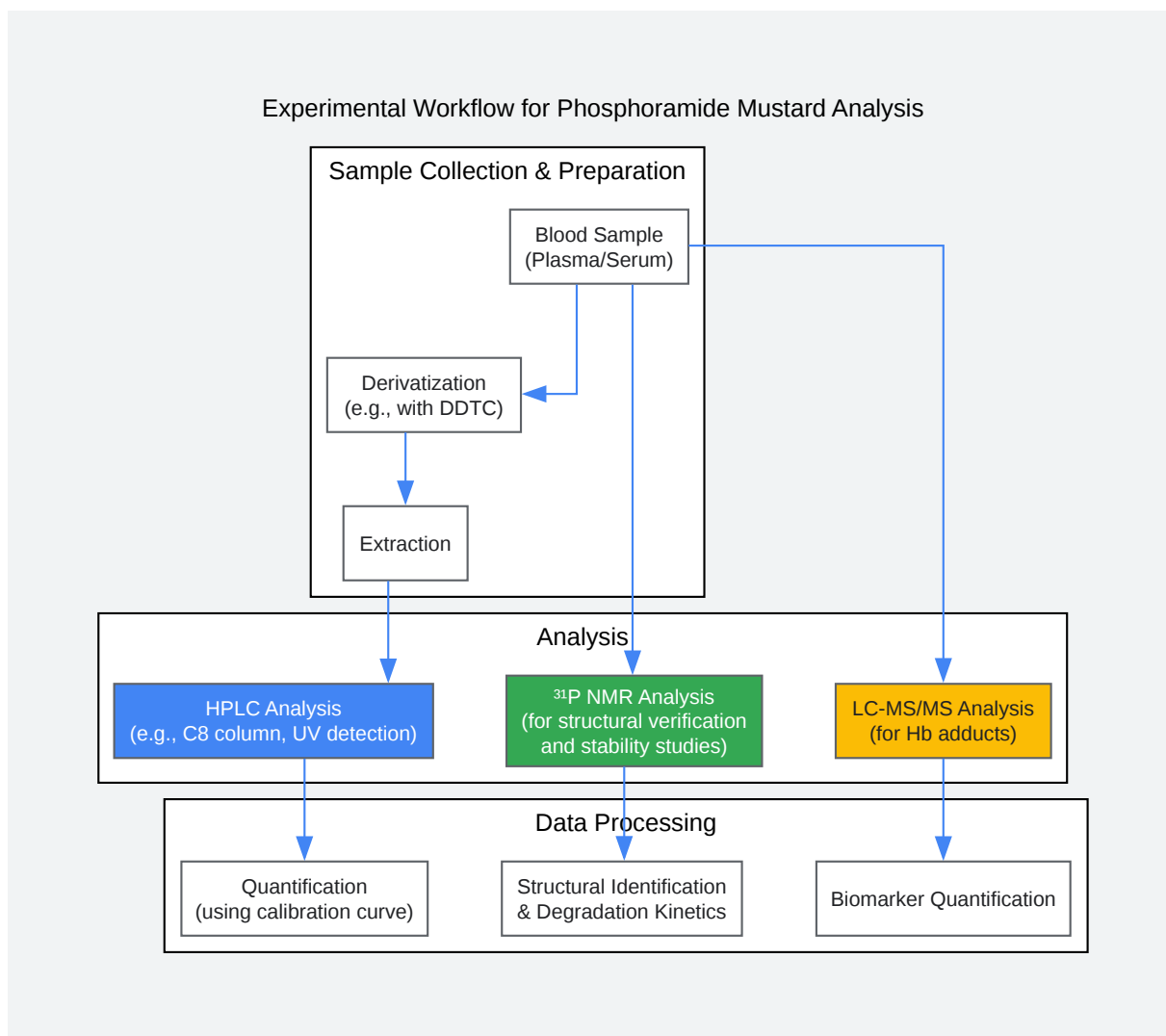
Aldophosphamide then undergoes spontaneous β -elimination to yield the two active metabolites: **phosphoramidate mustard** and acrolein.^{[9][10][14]} While **phosphoramidate mustard** is responsible for the antineoplastic activity, acrolein is associated with toxic side effects such as hemorrhagic cystitis.^{[10][11]}



Mechanism of DNA Alkylation by Phosphoramidate Mustard



Experimental Workflow for Phosphoramidate Mustard Analysis



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